molecular formula C12H17FO2 B159836 1-(2,2-Diethoxyethyl)-4-fluorobenzene CAS No. 1743-98-2

1-(2,2-Diethoxyethyl)-4-fluorobenzene

Cat. No.: B159836
CAS No.: 1743-98-2
M. Wt: 212.26 g/mol
InChI Key: KHBPNUUPZGUYDW-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)-4-fluorobenzene is an organic compound with the molecular formula C12H17FO2 It is a derivative of benzene, where a fluorine atom is substituted at the para position and a 2,2-diethoxyethyl group is attached to the benzene ring

Scientific Research Applications

1-(2,2-Diethoxyethyl)-4-fluorobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “1-(2,2-Diethoxyethyl)-4-fluorobenzene” is not clear from the available information .

Future Directions

While specific future directions for “1-(2,2-Diethoxyethyl)-4-fluorobenzene” were not found, research into related compounds suggests potential applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,2-Diethoxyethyl)-4-fluorobenzene can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with diethyl acetal in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes further reaction to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Diethoxyethyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzene derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (2,2-diethoxyethyl)-: Similar structure but lacks the fluorine atom.

    Phenylacetaldehyde diethyl acetal: Similar functional groups but different substitution pattern on the benzene ring.

Uniqueness

1-(2,2-Diethoxyethyl)-4-fluorobenzene is unique due to the presence of both the fluorine atom and the 2,2-diethoxyethyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1-(2,2-diethoxyethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO2/c1-3-14-12(15-4-2)9-10-5-7-11(13)8-6-10/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBPNUUPZGUYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC=C(C=C1)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169813
Record name 1-(2,2-Diethoxyethyl)-4-fluorobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1743-98-2
Record name 1-(2,2-Diethoxyethyl)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1743-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2-Diethoxyethyl)-4-fluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001743982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,2-Diethoxyethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2-diethoxyethyl)-4-fluorobenzene
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